![molecular formula C19H18N2O4 B4751718 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Vue d'ensemble
Description
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid, also known as CCAB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCAB is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a crucial pathway in the regulation of cell growth and apoptosis.
Mécanisme D'action
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid binds to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It also inhibits the proliferation of cancer cells and induces cell cycle arrest at the G1 phase. 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to be selective for cancer cells, with minimal toxicity to normal cells. In addition, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for MDM2, making it a potent inhibitor of the p53-MDM2 interaction. However, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. In addition, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
Orientations Futures
There are several future directions for 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid research. One potential direction is to investigate the efficacy of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in humans, to establish its safety and efficacy in clinical trials. Additionally, the development of more potent and selective inhibitors of the p53-MDM2 pathway is an ongoing area of research, which may lead to the discovery of new therapeutic agents for cancer treatment.
Conclusion:
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid is a novel chemical compound that has shown promise as a potential therapeutic agent for cancer treatment. Its ability to inhibit the p53-MDM2 pathway and induce apoptosis in cancer cells makes it a potent inhibitor of tumor growth. While there are limitations to its use in lab experiments, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has several advantages, including its ease of synthesis and high binding affinity for MDM2. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a combination therapy with other cancer treatments.
Applications De Recherche Scientifique
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 pathway is often dysregulated in cancer cells, leading to the suppression of p53-mediated apoptosis and allowing the cancer cells to proliferate. 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid inhibits the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. Several preclinical studies have demonstrated the efficacy of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in inhibiting tumor growth in various cancer models, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
4-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-3-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-10-14(19(24)25)6-9-16(11)21-18(23)13-4-7-15(8-5-13)20-17(22)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPIGXEYZEXEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({4-[(Cyclopropylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.